molecular formula C13H15NO2 B13942637 1-(3-Ethylisoxazol-5-yl)-1-phenylethanol

1-(3-Ethylisoxazol-5-yl)-1-phenylethanol

Cat. No.: B13942637
M. Wt: 217.26 g/mol
InChI Key: HJOIQRSMKUBMTM-UHFFFAOYSA-N
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Description

1-(3-Ethylisoxazol-5-yl)-1-phenylethanol is a compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for 1-(3-Ethylisoxazol-5-yl)-1-phenylethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylisoxazol-5-yl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce the corresponding alcohol or amine.

Scientific Research Applications

1-(3-Ethylisoxazol-5-yl)-1-phenylethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethylisoxazol-5-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of 1-(3-Ethylisoxazol-5-yl)-1-phenylethanol, which forms the core structure.

    3-Methylisoxazole: A similar compound with a methyl group instead of an ethyl group on the isoxazole ring.

    1-(3-Methylisoxazol-5-yl)-1-phenylethanol: A closely related compound with a methyl group on the isoxazole ring.

Uniqueness

This compound is unique due to the presence of both the ethyl group on the isoxazole ring and the phenylethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-ethyl-1,2-oxazol-5-yl)-1-phenylethanol

InChI

InChI=1S/C13H15NO2/c1-3-11-9-12(16-14-11)13(2,15)10-7-5-4-6-8-10/h4-9,15H,3H2,1-2H3

InChI Key

HJOIQRSMKUBMTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)C(C)(C2=CC=CC=C2)O

Origin of Product

United States

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